molecular formula C21H16N2O2 B2403203 (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide CAS No. 1321862-48-9

(E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide

Cat. No.: B2403203
CAS No.: 1321862-48-9
M. Wt: 328.371
InChI Key: PTQPUJIHNNVUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a naphthalenyl group attached to a prop-2-enamide backbone

Mechanism of Action

Target of Action

The primary targets of (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC) .

Mode of Action

The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites . This interaction inhibits the activation of these receptors, thereby preventing the downstream signaling pathways that lead to cancer progression .

Biochemical Pathways

The inhibition of EGFR and VEGFR-2 affects multiple biochemical pathways involved in cell proliferation, angiogenesis, and metastasis . By blocking these pathways, the compound can potentially slow down or halt the progression of cancers that are dependent on these signaling pathways .

Pharmacokinetics

It has been reported that the compound meets the admet (absorption, distribution, metabolism, excretion, and toxicity) and drug-likeness requirements . This suggests that the compound has good bioavailability and is likely to be well-absorbed and distributed in the body, metabolized effectively, and excreted without causing toxicity .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of EGFR and VEGFR-2 activation, which in turn leads to a decrease in cell proliferation, angiogenesis, and metastasis . These effects could potentially result in the slowing down or halting of cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the prop-2-enamide backbone through a condensation reaction between an appropriate aldehyde and an amide. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Naphthalenyl Group: The final step involves the attachment of the naphthalenyl group through a coupling reaction, often facilitated by a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A compound with similar structural features but different functional groups.

    2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: Another compound with a methoxyphenyl group and an imine functionality.

Uniqueness

(E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide is unique due to the presence of the cyano group and the naphthalenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-25-18-11-9-15(10-12-18)13-17(14-22)21(24)23-20-8-4-6-16-5-2-3-7-19(16)20/h2-13H,1H3,(H,23,24)/b17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQPUJIHNNVUCA-GHRIWEEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.